molecular formula C11H18O3 B094440 Ethyl 3-cyclohexyl-3-oxopropanoate CAS No. 15971-92-3

Ethyl 3-cyclohexyl-3-oxopropanoate

Cat. No.: B094440
CAS No.: 15971-92-3
M. Wt: 198.26 g/mol
InChI Key: ASYASKBLHYSMEG-UHFFFAOYSA-N
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Description

Ethyl 3-cyclohexyl-3-oxopropanoate is a useful research compound. Its molecular formula is C11H18O3 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 103765. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Ethyl 3-(3-Hydroxy-2-Thienyl)-3-Oxopropanoates : A method for synthesizing substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates was developed using ethyl cyanoacetate, carbon disulfide, and ethyl 4-chloroacetoacetate, highlighting its utility in organic synthesis processes (Larionova et al., 2013).

  • Copper-Catalyzed Reactions for Improved Selectivity : Ethyl 3-alkyl(arylmethyl)amino-2-diazo-3-oxopropanoates, a class of diazo amidoacetates, showed distinct chemoselectivity in intramolecular Buchner reactions and 1,4-C-H insertion under copper catalysis, indicating its potential in fine-tuning chemical reactions (Liu et al., 2017).

  • One-pot Synthesis of Ethyl 3-Alkyl-4-Hydroxy-2-Thioxothiazolidine-4-Carboxylates : This research demonstrated the preparation of ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates from primary amines, carbon disulfide, and ethyl 3-bromo-2-oxopropanoate, providing insights into efficient synthesis techniques (Ge et al., 2006).

  • Asymmetric Reduction Using Rhizopus Species : The study explores the enantioselective reduction of ethyl 3-aryl-3-oxopropanoates to corresponding (S)-alcohols using the fungus Rhizopus arrhizus, indicating its importance in producing enantiomerically pure compounds (Salvi & Chattopadhyay, 2006).

  • Bioanalytical Method for Acetylcholinesterase Inhibitor : A bioanalytical method was established for Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, a molecule with acetylcholinesterase inhibition properties, demonstrating its pharmaceutical applications (Nemani et al., 2018).

Safety and Hazards

Ethyl 3-cyclohexyl-3-oxopropanoate is associated with several hazards. It has the signal word ‘Warning’ and the hazard statements H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, P305+P351+P338 .

Mechanism of Action

Pharmacokinetics

. These properties suggest that ECOP has good bioavailability.

Action Environment

The action, efficacy, and stability of ECOP can be influenced by various environmental factors. For example, the physical form of ECOP can vary from liquid to semi-solid to solid or lump, depending on the storage temperature . This suggests that temperature and other environmental conditions can affect the properties and behavior of ECOP.

Properties

IUPAC Name

ethyl 3-cyclohexyl-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYASKBLHYSMEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295662
Record name ethyl 3-cyclohexyl-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15971-92-3
Record name 15971-92-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103765
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3-cyclohexyl-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-cyclohexyl-3-oxopropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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